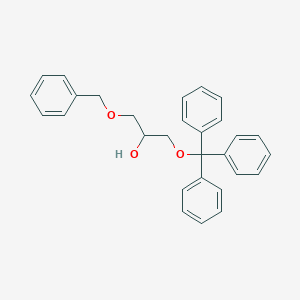

1-Benzyl-3-tritylglycerol

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H28O3 |

|---|---|

Molecular Weight |

424.5 g/mol |

IUPAC Name |

1-phenylmethoxy-3-trityloxypropan-2-ol |

InChI |

InChI=1S/C29H28O3/c30-28(22-31-21-24-13-5-1-6-14-24)23-32-29(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28,30H,21-23H2 |

InChI Key |

MLQDAFOUXAGGMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |

Origin of Product |

United States |

Significance As a Chiral Building Block

1-Benzyl-3-tritylglycerol is a C3-symmetric chiral building block that provides a synthetically useful handle for the construction of more complex chiral molecules. nih.govenamine.netbuchler-gmbh.com Its importance lies in the differential protection of the three hydroxyl groups of the glycerol (B35011) backbone. The primary hydroxyl at the 3-position is protected by a bulky trityl group, while the primary hydroxyl at the 1-position is protected by a benzyl (B1604629) group. This leaves the secondary hydroxyl group at the 2-position available for further chemical modification. This specific arrangement is crucial for directing the regioselectivity of subsequent reactions, allowing for the controlled elaboration of the molecule.

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development and utilization of such chiral building blocks. nih.gov The stereochemical integrity of this compound, which can be prepared from either of the enantiomers of solketal, allows for the synthesis of optically active target molecules with a high degree of stereochemical control. This is of utmost importance as the biological activity of many drugs is dependent on their specific three-dimensional arrangement. enamine.net

Historical Context of Glycerol Derivatives in Chemical Synthesis

Glycerol (B35011), a simple and inexpensive triol, has a long history as a versatile starting material in chemical synthesis. researchgate.netbritannica.com Its abundance, stemming from its status as a byproduct of biodiesel production, has further fueled interest in its conversion into value-added chemicals. nih.gov Historically, the use of glycerol was often associated with the production of nitroglycerin for explosives. britannica.com However, its potential as a precursor for a wide range of chemical intermediates was recognized early on. wikipedia.org

The development of methods to selectively functionalize the three hydroxyl groups of glycerol was a significant milestone, paving the way for its use in more sophisticated applications. researchgate.net Early work focused on the preparation of mono- and diglycerides for use as emulsifiers and in the food industry. britannica.com Over time, as the field of organic synthesis matured, so did the strategies for manipulating the glycerol backbone. The realization that glycerol could serve as a prochiral starting material for the synthesis of enantiomerically pure compounds marked a turning point in its application. researchgate.net This led to the development of a vast library of chiral glycerol derivatives, each with its own unique synthetic utility.

Overview of Protecting Group Strategies in Glycerol Chemistry

Stereoselective Synthesis Pathways

The creation of a specific stereoisomer of this compound hinges on stereoselective synthesis strategies. These approaches are broadly categorized into enantioselective methods, which generate a particular enantiomer from an achiral or racemic precursor, and regioselective functionalization techniques, which selectively modify one of several similar functional groups within a molecule.

Enantioselective Approaches

The pharmaceutical industry's demand for single-enantiomer drugs has spurred the development of numerous enantioselective synthetic methods. nih.gov A common strategy involves the use of chiral catalysts to transform achiral starting materials into chiral products with high enantiomeric excess. nih.gov While specific examples for the direct synthesis of this compound via a single enantioselective step are not extensively detailed in the provided results, the principles of asymmetric synthesis are fundamental.

For instance, the synthesis of chiral building blocks often employs techniques like asymmetric hydrogenation and epoxidation. nih.gov These methods utilize chiral metal catalysts, such as those based on rhodium (with ligands like DuPHOS) or ruthenium, and chiral manganese catalysts for epoxidation. nih.gov Such approaches could theoretically be adapted to produce a chiral glycerol derivative as a precursor to this compound.

Another powerful technique is the kinetic resolution of a racemic mixture. This can be achieved through enzymatic reactions where an enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus enriched.

Regioselective Functionalization Techniques

The synthesis of this compound from glycerol or its derivatives heavily relies on the ability to selectively protect the primary hydroxyl groups at the 1 and 3 positions, leaving the secondary hydroxyl at the 2 position available for further reactions if needed. The inherent difference in reactivity between primary and secondary hydroxyl groups is often exploited. Primary hydroxyls are sterically less hindered and therefore more reactive towards bulky protecting groups. nih.govuniversiteitleiden.nl

The trityl group, being very bulky, is an excellent choice for the regioselective protection of a primary hydroxyl group. nih.gov This allows for the selective functionalization of the remaining hydroxyl groups. For example, starting with glycerol, one could first introduce the bulky trityl group, which would preferentially react at one of the primary hydroxyls. The remaining primary and secondary hydroxyls can then be addressed in subsequent steps.

Protection Group Installation and Deprotection Strategies

The successful synthesis of complex molecules like this compound is critically dependent on a well-designed protecting group strategy. bham.ac.uk This involves the introduction and removal of protecting groups in a specific order to unmask reactive sites at the desired stage of the synthesis.

Benzyl Ether Formation and Cleavage Methods

Formation: Benzyl ethers are commonly used as "permanent" protecting groups for alcohols due to their stability under a wide range of reaction conditions. organic-chemistry.orgmpg.de The most prevalent method for their formation is the Williamson ether synthesis, where an alkoxide, generated by deprotonating the alcohol with a base like sodium hydride (NaH), reacts with benzyl bromide or benzyl chloride in an SN2 reaction. organic-chemistry.orgyoutube.comyoutube.com For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org

| Method | Reagents | Conditions |

| Williamson Ether Synthesis | Alcohol, NaH, Benzyl bromide/chloride | Basic |

| Benzyl Trichloroacetimidate | Alcohol, Benzyl trichloroacetimidate | Acidic |

Cleavage: A key advantage of the benzyl group is its facile removal under mild, neutral conditions via catalytic hydrogenolysis. organic-chemistry.orgyoutube.com This reaction, typically employing hydrogen gas and palladium on carbon (Pd/C), cleaves the carbon-oxygen bond to yield the deprotected alcohol and toluene (B28343) as a byproduct. youtube.comyoutube.com This method is highly selective and often leaves other functional groups, including other types of ethers, intact. youtube.com

| Method | Reagents | Products |

| Catalytic Hydrogenolysis | Benzyl ether, H2, Pd/C | Alcohol, Toluene |

Trityl Ether Formation and Cleavage Methods

Formation: The trityl (triphenylmethyl, Tr) group is a bulky protecting group primarily used for primary alcohols due to steric hindrance. nih.gov It is typically introduced by reacting the alcohol with trityl chloride in the presence of a base like pyridine (B92270).

Cleavage: Trityl ethers are sensitive to acidic conditions and can be readily cleaved with mild acids, often in an alcoholic solvent. This lability under acidic conditions allows for its selective removal in the presence of more robust protecting groups like benzyl ethers.

Orthogonal Protection Strategies

The synthesis of this compound is a prime example of the application of an orthogonal protection strategy. bham.ac.uk This strategy involves using multiple protecting groups that can be removed under different, non-interfering conditions. bham.ac.uk In this case, the benzyl and trityl groups form an orthogonal set.

The trityl group can be selectively removed under acidic conditions, leaving the benzyl ether intact. Conversely, the benzyl group can be cleaved by hydrogenolysis without affecting the trityl ether. This orthogonality allows for the selective deprotection of either the 1- or 3-position of the glycerol backbone, enabling further synthetic manipulations at a specific site. This level of control is crucial for the synthesis of complex, biologically active molecules where precise functionalization is required. thieme-connect.com

Optimization of Reaction Conditions for Yield and Selectivity

The choice of catalyst is a determining factor in the regioselective synthesis of this compound, influencing both the rate and the selectivity of the protection reactions.

Tritylation of Glycerol: The introduction of the bulky trityl (triphenylmethyl) group is known to selectively protect primary alcohols over secondary ones due to steric hindrance. total-synthesis.com Various catalytic systems have been explored for this transformation. Traditional methods often employ trityl chloride in the presence of a base like pyridine, which also acts as a solvent and an acid scavenger. total-synthesis.com The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. orgsyn.org

More advanced and efficient catalytic systems have been developed. For instance, the use of a Lewis acid-based ionic liquid, 1-ethyl-3-methylimidazolium (B1214524) tetrachloroaluminate (EMIM·AlCl₄), has been reported for the efficient tritylation of primary alcohols. nih.gov This method offers mild reaction conditions and high selectivity. nih.gov Another effective catalyst is silver nitrate, which has demonstrated a marked effect on the selective tritylation of primary hydroxyl functions in polyhydric compounds. ut.ac.ir

Benzylation of 1-Tritylglycerol: Following the successful monosubstitution with a trityl group, the remaining primary hydroxyl group of the resulting 1-tritylglycerol can be benzylated. This reaction can be catalyzed by both acids and bases. Heterogeneous acid catalysts, such as heteropoly acids impregnated on K-10 clay, have been utilized for the solvent-free benzylation of glycerol with benzyl alcohol. researchgate.net These solid acid catalysts offer advantages in terms of ease of separation and potential for recycling. researchgate.net Base-catalyzed benzylation, often employing a strong base to deprotonate the alcohol, followed by reaction with benzyl bromide, is another common strategy.

The table below summarizes various catalytic systems applicable to the selective protection of glycerol's hydroxyl groups, which are pertinent to the synthesis of this compound.

Table 1: Catalytic Systems for the Selective Protection of Glycerol Hydroxyl Groups

| Reaction Step | Catalyst | Reagent | Typical Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Tritylation | Pyridine/DMAP | Trityl Chloride | Room temperature | Standard method, DMAP accelerates the reaction. | total-synthesis.com, orgsyn.org |

| EMIM·AlCl₄ | Triphenylmethyl Alcohol | Room temperature, DCM/Acetonitrile (B52724) | Mild, efficient, and highly selective for primary alcohols. | nih.gov | |

| Silver Nitrate | Trityl Chloride | 25°C, THF/DMF | Highly selective for primary hydroxyl groups. | ut.ac.ir | |

| Benzylation | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Benzyl Alcohol | Solvent-free, elevated temperature | Heterogeneous catalyst, good conversion. | researchgate.net |

| Acid-treated Silica (SiO₂-SO₃H) | Benzyl Alcohol | 80°C | Regioselective formation of α-monoalkyl glycerol ether. | researchgate.net |

The choice of solvent and the control of reaction temperature are critical parameters that significantly impact the yield, selectivity, and reaction rate in the synthesis of this compound.

Solvent Effects: For the tritylation step, solvents such as dichloromethane (B109758) (DCM) and acetonitrile have been shown to be effective when using Lewis acid catalysts like EMIM·AlCl₄. nih.gov In methods employing pyridine, the base itself often serves as the solvent. total-synthesis.com The use of a co-solvent like dimethylformamide (DMF) with tetrahydrofuran (B95107) (THF) has been found to be beneficial in silver nitrate-catalyzed tritylations. ut.ac.ir

In the subsequent benzylation step, solvent choice can be equally critical. While solvent-free conditions using an excess of benzyl alcohol as both reactant and solvent have been reported, other organic solvents can also be employed. researchgate.net The polarity of the solvent can influence the reaction outcome. For instance, in related glycerol etherification reactions, polar solvents have been shown to affect reaction rates and selectivity. csic.es The use of glycerol itself as a solvent in certain reactions has been explored, highlighting its potential as a green and sustainable medium. csic.esrsc.orgcore.ac.ukrsc.org

Temperature Control: Temperature plays a crucial role in controlling the reaction kinetics and selectivity. The tritylation of primary alcohols can often be carried out efficiently at room temperature, which helps in minimizing side reactions. total-synthesis.comnih.govut.ac.ir

For the benzylation of glycerol derivatives, the reaction temperature often needs to be elevated to achieve a reasonable reaction rate. However, excessively high temperatures can lead to decreased selectivity and the formation of by-products. For example, in the etherification of glycerol with tert-butanol, an increase in temperature initially leads to higher conversion, but can also promote de-etherification reactions at temperatures above 90°C. nih.gov Therefore, careful optimization of the reaction temperature is necessary to maximize the yield of the desired this compound. Studies on glycerol electrocatalytic reduction have also shown that temperature significantly influences glycerol conversion by affecting mixture viscosity and diffusion processes. frontiersin.org

The following table provides an overview of the effects of solvent and temperature on related glycerol etherification reactions, offering insights into the optimization of the synthesis of this compound.

Table 2: Influence of Solvent and Temperature on Glycerol Etherification Reactions

| Reaction | Solvent | Temperature | Observations | Reference(s) |

|---|---|---|---|---|

| Tritylation | Dichloromethane/Acetonitrile | Room Temperature | Effective for Lewis acid-catalyzed reactions. | nih.gov |

| THF/DMF | 25°C | Beneficial for silver nitrate-catalyzed reactions. | ut.ac.ir | |

| Benzylation | Solvent-free (excess Benzyl Alcohol) | Elevated | Common for heterogeneous acid catalysis. | researchgate.net |

| Glycerol Etherification | Dibutyl Ether | 70°C | Addition of solvent shifts equilibrium, increasing diether production. | nih.gov |

| Glycerol Etherification | Toluene | 60°C - Boiling | Used with Amberlyst-36 as a catalyst. |

Selective Functionalization at Unprotected Hydroxyl Group

The presence of a single, sterically accessible secondary hydroxyl group at the C-2 position of this compound makes it a prime target for a variety of chemical modifications. The differential protection of the C-1 and C-3 hydroxyls allows for the precise introduction of acyl and alkyl groups, which is a critical step in the synthesis of naturally occurring and modified glycerolipids.

Acylation of the C-2 hydroxyl group is a common transformation, often serving as a precursor to the synthesis of phospholipids (B1166683). Standard acylation conditions, such as the use of fatty acid chlorides or anhydrides in the presence of a base like pyridine or 4-(dimethylamino)pyridine (DMAP), readily afford the corresponding 2-O-acyl-1-O-benzyl-3-O-trityl-sn-glycerol derivatives. Enzymatic acylation offers a milder and often more selective alternative to chemical methods.

Etherification at the C-2 position introduces an ether-linked substituent, a structural motif found in various ether lipids with significant biological activities. The synthesis of 2-O-alkyl-1-O-benzyl-3-O-trityl-sn-glycerol can be achieved under standard Williamson ether synthesis conditions, employing an alkyl halide and a strong base. For instance, the stereoselective synthesis of 2-O-benzyl-1-O-hexadecyl-sn-glycerol has been accomplished, highlighting the utility of such approaches in preparing complex ether lipids. uni-regensburg.de

| Reaction Type | Reagent(s) | Product | Notes |

| Acylation | Fatty acid chloride, Pyridine | 2-O-Acyl-1-O-benzyl-3-O-trityl-sn-glycerol | Common method for introducing fatty acid chains. |

| Etherification | Alkyl halide, NaH | 2-O-Alkyl-1-O-benzyl-3-O-trityl-sn-glycerol | Used for the synthesis of ether lipids. |

Reactions Involving Glycerol Backbone Modifications

Beyond simple functionalization of the C-2 hydroxyl, this compound can serve as a scaffold for more profound modifications of the glycerol backbone, including further derivatization and alterations in chain length.

Derivatization Reactions

The strategic manipulation of the protecting groups on this compound opens avenues for a wide range of derivatization reactions. For example, the selective removal of the trityl group under mild acidic conditions exposes the primary hydroxyl at C-3, which can then be subjected to phosphorylation to initiate the synthesis of glycerophospholipids. nih.gov This stepwise approach is fundamental to the de novo synthesis of phospholipids like phosphatidylcholine and phosphatidylethanolamine. nih.gov

Furthermore, the C-2 hydroxyl can be oxidized to a ketone, providing an entry point for the synthesis of glycerolipids with modified backbones. Subsequent stereoselective reduction of the ketone can be employed to invert the stereochemistry at the C-2 position if desired.

Chain Elongation and Shortening Strategies

While less common, the glycerol backbone of this compound can be conceptually modified to achieve chain elongation or shortening, although this typically involves more complex synthetic sequences starting from different precursors. For instance, the synthesis of lipid analogues with extended backbones can be envisioned by starting with longer-chain diols that are then appropriately protected and functionalized in a manner analogous to the preparation of this compound.

Conversely, chain shortening would necessitate oxidative cleavage of the glycerol backbone, a transformation that would likely require a different protecting group strategy to be synthetically useful.

Mechanistic Investigations of Key Transformations

The stereochemical integrity of the glycerol backbone is of paramount importance in the synthesis of biologically active lipids. Mechanistic studies of reactions involving this compound and its derivatives are crucial for understanding and controlling the stereochemical outcome of these transformations.

Role of Intermediates in Stereochemical Outcome

A key concern in the chemistry of acylated glycerol derivatives is the potential for acyl migration. It has been observed that during the debenzylation of 1,3-di-O-benzyl-2-O-acylglycerols via hydrogenation, the acyl group at the C-2 position can migrate to the C-1 position. This migration is thought to proceed through a five-membered orthoester intermediate. The presence of protons on the carbon atom adjacent to the carbonyl group of the acyl moiety facilitates this rearrangement. This phenomenon underscores the importance of carefully selecting deprotection conditions to avoid the formation of undesired isomers.

Applications As a Chiral C3 Synthon in Complex Molecule Assembly

Synthesis of Chiral Lipids and Lipid Analogues

The differentially protected glycerol (B35011) backbone of 1-benzyl-3-tritylglycerol makes it an ideal starting point for the stereocontrolled synthesis of various chiral lipids and their analogues. The free secondary hydroxyl group serves as a handle for introducing acyl chains, alkyl chains, or polar head groups, while the orthogonal nature of the benzyl (B1604629) and trityl protecting groups allows for selective deprotection and further functionalization at the C1 and C3 positions.

In the assembly of complex phospholipids (B1166683), achieving the correct stereochemistry at the glycerol backbone is paramount for biological function. Protected chiral glycerol derivatives are instrumental in this process. While direct synthesis examples starting from this compound are specific to proprietary research, its utility can be understood through analogous stereocontrolled routes to glycerophospholipids.

A key strategy involves using a chiral glycerol synthon where the C1 and C3 positions are differentially protected, and the C2 position is available for modification. For instance, a closely related compound, 1-O-benzyl-sn-glycerol 3-tosylate, has been successfully employed in the stereocontrolled synthesis of 1-palmitoyl-2-O-hexadecyl-sn-glycero-3-phosphocholine, a platelet-activating factor analogue thieme-connect.de. In this synthesis, the C2 hydroxyl group is first alkylated, followed by debenzylation at C1, acylation, and subsequent conversion of the C3 tosylate to the phosphocholine headgroup.

This compound fits perfectly into such synthetic schemes. The free C2-hydroxyl can be acylated or alkylated. Subsequently, the benzyl group at C1 can be removed via hydrogenolysis without affecting the acid-labile trityl group. This allows for the introduction of a different acyl or alkyl chain. Finally, detritylation under mild acidic conditions exposes the C3 hydroxyl for phosphorylation and attachment of a polar head group (e.g., choline, ethanolamine, inositol), thus completing the phospholipid structure.

Table 1: Representative Synthetic Pathway for Phospholipid Synthesis

| Step | Reaction | Reagent(s) | Position Modified | Resulting Intermediate |

|---|---|---|---|---|

| 1 | Acylation | Fatty Acid Chloride, Pyridine (B92270) | C2-OH | 2-O-acyl-1-O-benzyl-3-O-trityl-sn-glycerol |

| 2 | Debenzylation | H₂, Pd/C | C1-OBn | 2-O-acyl-3-O-trityl-sn-glycerol |

| 3 | Acylation | Fatty Acid Anhydride, DMAP | C1-OH | 1,2-di-O-acyl-3-O-trityl-sn-glycerol |

| 4 | Detritylation | Mild Acid (e.g., TFA in CH₂Cl₂) | C3-OTr | 1,2-di-O-acyl-sn-glycerol |

This table outlines a generalized, illustrative pathway demonstrating the utility of the synthon's protecting group strategy.

Glycolipids are vital components of cell membranes, involved in cell recognition and signaling. A unique class of these are the lipids found in Archaea, which are characterized by ether linkages and a glycerol backbone with sn-2,3 stereochemistry. The synthesis of analogues of these complex archaeal lipids relies heavily on versatile chiral building blocks to construct the core structures.

This compound is an excellent precursor for the synthesis of these glycolipid scaffolds. The free C2-hydroxyl can be etherified with a long isoprenoid chain. The benzyl and trityl groups can then be selectively removed to allow for the introduction of other lipid chains or polar head groups, including carbohydrates, to form complex, unsymmetrical tetraether lipid analogues. These synthetic lipids are used to create highly stable liposomes, known as archaeosomes, which have potential applications in drug delivery.

Application in Carbohydrate Chemistry

The synthesis of complex carbohydrates and glycoconjugates requires a robust toolbox of selectively protected building blocks. The free hydroxyl group on the this compound backbone allows it to act as a nucleophilic acceptor in glycosylation reactions, serving as a scaffold to link carbohydrate moieties to a lipid-like structure.

Glycoglycerolipids are a major class of glycoconjugates where a carbohydrate is linked to a diacylglycerol moiety. These compounds are widespread in the membranes of bacteria and plants. The chemical synthesis of these molecules is a key tool for studying their biological functions.

The synthesis of glycoglycerolipids often involves the glycosylation of a protected glycerol acceptor. A common and effective acceptor used in research is (S)-1,2-O-isopropylidene-sn-glycerol, which possesses a free primary hydroxyl at the C3 position. In a similar fashion, this compound can serve as a chiral acceptor, with its free C2-hydroxyl attacking an activated glycosyl donor (e.g., a trichloroacetimidate (B1259523) or glycosyl bromide) researchgate.net. This reaction creates a glycosidic linkage at the C2 position of the glycerol backbone, forming a key glycoconjugate precursor. The resulting compound can then be further elaborated by removing the benzyl and trityl ethers and acylating the newly freed hydroxyls to produce the final 1,3-diacyl-2-O-glycosyl-sn-glycerol.

The success of a glycosylation reaction depends heavily on the nature of the glycosyl donor, the acceptor, and the reaction conditions. The use of a sterically defined and selectively protected acceptor like this compound is a crucial part of a deliberate glycosylation strategy.

Commonly used methods, such as the Schmidt trichloroacetimidate methodology, are employed for coupling activated sugar donors with chiral glycerol acceptors researchgate.net. The reaction is typically promoted by a Lewis acid like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate. The nucleophilicity of the C2-hydroxyl of this compound is sufficient to participate in these reactions, leading to the formation of the desired glycosidic bond. The stereochemical outcome of the glycosylation (α or β) is directed by the protecting groups on the glycosyl donor and the specific reaction conditions employed. Once the glycerol backbone is glycosylated, the resulting molecule is a versatile intermediate for the synthesis of various glycoglycerolipids researchgate.net.

Table 2: Glycosylation Strategy Using a Chiral Glycerol Acceptor

| Component | Example Compound/Reagent | Role |

|---|---|---|

| Glycosyl Donor | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Trichloroacetimidate | Activated sugar that provides the carbohydrate moiety. |

| Glycosyl Acceptor | This compound | Chiral C3 synthon with a nucleophilic C2-OH group. |

| Promoter | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis acid that activates the glycosyl donor. |

| Product | 2-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-1-O-benzyl-3-O-trityl-sn-glycerol | Key glycoconjugate precursor. |

This table illustrates a typical glycosylation reaction where this compound would function as the acceptor.

Preparation of Chiral Heterocyclic Compounds

While the primary application of this compound is in the synthesis of acyclic lipid and carbohydrate structures, its stereodefined C3 backbone also holds potential as a scaffold for the construction of chiral heterocyclic compounds. The synthesis of chiral heterocycles such as substituted dioxanes, dioxolanes, or morpholines often relies on chiral starting materials to control the stereochemistry of the final product.

Glycerol and its derivatives are common starting materials for such syntheses. For example, the reaction of unprotected glycerol with aldehydes or ketones in the presence of an acid catalyst can yield chiral 1,3-dioxolane and 1,3-dioxane derivatives researchgate.net. In these cases, the C1 and C2 or C1 and C3 hydroxyls of glycerol form the heterocyclic ring.

Using a differentially protected synthon like this compound would allow for a more controlled and complex synthesis. The free C2-hydroxyl could be converted into a different functional group, such as an amino or thiol group. Subsequent intramolecular cyclization between this new functionality and a group introduced at the C1 or C3 position (after selective deprotection) could lead to the formation of various chiral, non-racemic heterocyclic systems. For example, conversion of the C2-OH to an amino group, followed by debenzylation at C1 and reaction with a suitable dielectrophile, could potentially be used to construct chiral morpholine or other nitrogen-containing heterocyclic scaffolds. While this application is less documented than its use in lipid synthesis, the chemical versatility of the synthon makes it a plausible precursor for complex chiral heterocycles.

Asymmetric Synthesis of Oxygen-Containing Heterocycles

The inherent chirality of this compound makes it an excellent starting material for the synthesis of enantiomerically enriched oxygen-containing heterocycles, such as tetrahydrofurans and pyrans. These structural motifs are prevalent in a vast number of biologically active natural products and pharmaceutical agents.

While direct, documented examples of the conversion of this compound to tetrahydrofurans and pyrans are not extensively reported in readily available literature, its utility can be inferred from the well-established chemistry of protected glycerol derivatives. For instance, the free secondary alcohol of this compound can be oxidized to a ketone. Subsequent stereoselective reduction or addition of a nucleophile can set a new stereocenter. The resulting diol can then be manipulated through cyclization reactions to form the desired heterocyclic ring.

One plausible synthetic strategy towards a substituted tetrahydrofuran (B95107) would involve the following conceptual steps:

Oxidation: Oxidation of the C2 hydroxyl group of this compound to a ketone.

Stereoselective Alkylation/Reduction: Introduction of a carbon chain at the C2 position via a stereoselective alkylation or reduction of the ketone to set the desired stereochemistry.

Deprotection and Cyclization: Selective deprotection of either the benzyl or trityl group, followed by intramolecular cyclization (e.g., via Williamson ether synthesis) to furnish the tetrahydrofuran ring.

The stereochemical outcome of these transformations would be directed by the existing chiral center of the glycerol backbone, often in conjunction with chiral reagents or catalysts to achieve high diastereoselectivity.

| Conceptual Transformation | Key Reagents/Conditions | Anticipated Product |

| Oxidation of C2-OH | Swern oxidation, Dess-Martin periodinane | 2-keto-1-O-benzyl-3-O-tritylglycerol |

| Stereoselective Grignard Addition | R'MgBr, Chiral ligand | Chiral tertiary alcohol |

| Deprotection & Cyclization | H₂/Pd-C (debenzylation), Acid (detritylation), Base | Substituted chiral tetrahydrofuran |

This table presents a conceptual pathway and not a specifically reported synthesis.

Synthesis of Nitrogen-Containing Scaffolds

The synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines and piperidines, represents another significant application of this compound as a chiral synthon. These scaffolds are fundamental components of a wide range of alkaloids and therapeutic agents.

The synthetic strategy to access these nitrogenous heterocycles often involves the conversion of the hydroxyl groups into functionalities that can participate in cyclization reactions with nitrogen-containing nucleophiles. A general approach could involve:

Functional Group Transformation: Conversion of the C2 hydroxyl group to a leaving group (e.g., tosylate, mesylate) or an azide.

Nucleophilic Substitution: Introduction of a nitrogen-containing moiety, either through direct displacement of the leaving group or reduction of the azide to an amine.

Chain Elongation and Cyclization: Modification of the terminal hydroxyl groups (after deprotection) to aldehydes or halides, followed by intramolecular cyclization (e.g., reductive amination) to form the pyrrolidine or piperidine ring.

The stereochemistry of the final heterocyclic product is directly influenced by the stereocenter originating from the this compound starting material.

| Target Heterocycle | Conceptual Key Steps |

| Chiral Pyrrolidine | 1. Mesylation of C2-OH. 2. Displacement with NaN₃. 3. Reduction of azide to amine. 4. Deprotection and oxidation of terminal OHs to aldehydes. 5. Intramolecular reductive amination. |

| Chiral Piperidine | Similar to pyrrolidine synthesis, but with chain extension of the glycerol backbone prior to cyclization. |

This table outlines a generalized, conceptual synthetic approach.

Contribution to Natural Product Total Synthesis Fragments

The utility of this compound extends to the total synthesis of complex natural products, where it serves as a versatile chiral building block for the construction of key fragments. Its pre-defined stereochemistry and orthogonally protected hydroxyl groups allow for the efficient and stereocontrolled assembly of intricate carbon skeletons.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominently featured in general chemical literature, its role can be understood through the synthesis of structurally related chiral synthons. For instance, derivatives of protected glycerol are instrumental in the synthesis of fragments of macrolide antibiotics, polyether ionophores, and other complex natural products possessing polyol substructures.

The general strategy involves utilizing this compound as a scaffold to build a more elaborate carbon chain with multiple stereocenters. The synthetic sequence would typically involve:

Chain Extension: Reactions at the C2 hydroxyl group to introduce new carbon-carbon bonds.

Stereodivergent or Stereoconvergent Synthesis: Employing the inherent chirality of the glycerol backbone to direct the stereochemical outcome of subsequent reactions, often in combination with substrate or reagent control.

Iterative Cycles: Repeated cycles of deprotection, functionalization, and chain extension to construct complex polyol fragments.

Analytical and Stereochemical Characterization in Research

Spectroscopic Methods for Structure Elucidation

The definitive identification of 1-Benzyl-3-tritylglycerol would rely on a combination of spectroscopic methods to confirm its molecular structure.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a complete set of one-dimensional (¹H and ¹³C) and two-dimensional (such as COSY, HSQC, and HMBC) NMR spectra would be essential.

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would be expected for the aromatic protons of the benzyl (B1604629) and trityl groups, the methylene (B1212753) protons of the benzyl group, and the methine and methylene protons of the glycerol (B35011) backbone.

¹³C NMR: Would identify all unique carbon atoms in the molecule, including the distinct signals for the carbons of the benzyl, trityl, and glycerol moieties.

2D NMR: Techniques like COSY would establish proton-proton correlations within the glycerol backbone and aromatic rings, while HSQC and HMBC would link protons to their directly attached and long-range coupled carbons, respectively, confirming the connectivity of the benzyl and trityl protecting groups to the glycerol scaffold.

Without experimental spectra, a table of expected chemical shifts and coupling constants cannot be compiled.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be used to determine the mass of the molecular ion. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula (C₃₄H₃₂O₃). The fragmentation pattern would be expected to show characteristic losses of the benzyl and trityl groups.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are vital for assessing the purity of a synthesized compound and for separating its enantiomers if it is chiral.

Chiral High-Performance Liquid Chromatography (HPLC) Methodologies

Since this compound possesses a chiral center at the C2 position of the glycerol backbone, chiral HPLC would be the primary method for separating its enantiomers and determining the enantiomeric excess (e.e.) of a sample. This would involve screening various chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose). The development of a successful method would require optimization of the mobile phase composition to achieve baseline separation of the two enantiomers. The retention times for the (R)- and (S)-enantiomers would be key data points.

Gas Chromatography (GC) Applications

Due to the high molecular weight and low volatility of this compound, direct analysis by gas chromatography is generally not feasible. GC analysis would typically require derivatization of the free hydroxyl group to a more volatile silyl (B83357) ether, for instance. However, given the presence of the bulky trityl group, this could still be challenging. GC is more commonly applied to the analysis of smaller, more volatile glycerol derivatives.

X-ray Crystallography for Absolute Configuration Assignment

The most definitive method for determining the three-dimensional structure and absolute configuration of a chiral molecule is single-crystal X-ray crystallography. If a suitable single crystal of one of the enantiomers of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the spatial arrangement of the atoms, unequivocally establishing the (R) or (S) configuration. This would require the successful synthesis and purification of an enantiomerically pure sample and subsequent crystallization. No such crystal structure has been reported in publicly accessible databases.

Future Research Directions and Potential in Chemical Synthesis

Exploration of Novel Protecting Groups

The benzyl (B1604629) and trityl ethers in 1-Benzyl-3-tritylglycerol are well-established protecting groups in organic synthesis. libretexts.orgorganic-chemistry.org However, the quest for milder and more selective deprotection conditions continues to drive the exploration of new protecting groups. Future research in this area could focus on modifying the benzyl and trityl moieties to fine-tune their lability. For instance, the introduction of electron-donating or withdrawing substituents on the aromatic rings of the benzyl or trityl groups can modulate their stability towards acidic or hydrogenolytic cleavage. organic-chemistry.org

Furthermore, the development of orthogonal protecting group strategies is of significant interest. libretexts.org This would involve replacing either the benzyl or trityl group with a protecting group that can be removed under conditions that leave the other intact, as well as any other protecting groups in a complex molecule. This would allow for the sequential and selective unmasking of the hydroxyl groups, a critical requirement in the synthesis of complex polyols and natural products.

Table 1: Hypothetical Novel Protecting Groups for Glycerol (B35011) Derivatives

| Protecting Group | Abbreviation | Cleavage Conditions | Potential Advantages |

| p-Methoxybenzyl | PMB | Oxidative (e.g., DDQ) | Orthogonal to hydrogenolysis of Benzyl |

| Silyl (B83357) Ethers (e.g., TIPS, TBDPS) | TIPS, TBDPS | Fluoride sources (e.g., TBAF) | Tunable steric bulk and lability |

| 2-Nitrobenzyl | NB | Photolytic | Removal with light, useful for sensitive substrates |

| Allyl | Alloc | Pd(0)-catalyzed cleavage | Orthogonal to acid/base labile groups |

Development of More Efficient and Sustainable Synthetic Routes

The current syntheses of differentially protected glycerol derivatives often involve multiple steps with the use of stoichiometric reagents and organic solvents. A key area of future research is the development of more efficient and environmentally benign synthetic routes to this compound and related compounds. This aligns with the growing emphasis on green chemistry in the chemical industry. rsc.orgrsc.org

Strategies could include the use of enzymatic or chemo-enzymatic methods for the regioselective protection of glycerol. Lipases, for instance, have shown promise in the selective acylation and deacylation of polyols. Another approach could be the development of catalytic methods that minimize waste and improve atom economy. For example, the use of recyclable solid-supported catalysts for the benzylation or tritylation steps could simplify purification and reduce the environmental impact. rsc.org The exploration of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids also represents a significant research direction. rsc.org

Integration into Automated Synthesis Platforms

The rise of automated synthesis platforms offers a transformative approach to chemical research and development. These systems enable the rapid and systematic synthesis of compound libraries for drug discovery and materials science. The integration of chiral building blocks like this compound into these platforms is a logical and promising future direction.

To achieve this, robust and high-yielding synthetic protocols that are amenable to automation are required. This includes the development of solid-phase synthesis strategies where the glycerol backbone is anchored to a resin, allowing for sequential modifications and easy purification. Furthermore, the development of in-line analytical techniques to monitor the reactions in real-time would be crucial for the successful implementation of automated synthesis. The availability of this compound in a form that is compatible with automated synthesizers would significantly accelerate the discovery of new bioactive molecules and functional materials.

New Applications as a Chiral Auxiliary or Ligand Precursor

The inherent chirality of this compound makes it an attractive candidate for applications beyond its role as a simple building block. One promising area is its use as a chiral auxiliary. usm.eduscielo.org.mx By temporarily attaching the glycerol moiety to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction, such as an aldol (B89426) or alkylation reaction. scielo.org.mx After the desired stereocenter is created, the chiral auxiliary can be cleaved and potentially recycled.

Table 2: Potential Applications of this compound Derivatives

| Application | Description | Potential Outcome |

| Chiral Auxiliary | Temporary incorporation into a molecule to control stereochemistry. usm.eduscielo.org.mx | High diastereoselectivity in asymmetric reactions. |

| Chiral Ligand Precursor | The hydroxyl group can be functionalized to create a phosphine (B1218219) or amine for metal coordination. | Enantioselective catalysis in various transformations. |

| Chiral Stationary Phase | Covalently attached to a solid support for chromatographic separation of enantiomers. | Resolution of racemic mixtures. |

Furthermore, the free hydroxyl group of this compound can be readily modified to generate novel chiral ligands for asymmetric catalysis. For example, conversion of the hydroxyl group to a phosphine or an amine would allow for the coordination of transition metals. The resulting metal complexes could then be employed as catalysts in a wide range of enantioselective transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions. The steric and electronic properties of the ligand could be fine-tuned by modifying the benzyl and trityl groups, providing a modular approach to ligand design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-tritylglycerol in laboratory settings?

- Methodological Answer : The synthesis typically involves sequential protection of glycerol hydroxyl groups. For example, tritylation (triphenylmethyl protection) of the primary hydroxyl group followed by benzylation of the secondary hydroxyl group under anhydrous conditions. Catalysts like 4-dimethylaminopyridine (DMAP) and coupling agents (e.g., DCC) are often used for esterification or etherification steps. Reaction monitoring via thin-layer chromatography (TLC) and purification using silica gel column chromatography are critical .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography with a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3 v/v) is commonly employed. Recrystallization using solvents like dichloromethane/hexane mixtures can further enhance purity. Purity validation via HPLC (≥95%) and spectroscopic characterization (NMR, MS) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm regioselective substitution (e.g., benzyl and trityl group positions) and assess stereochemical integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M + Na]+ peaks).

- IR Spectroscopy : To verify ester/ether bond formation (e.g., absence of free hydroxyl peaks).

Comparative analysis with literature data for similar trityl- and benzyl-protected glycerol derivatives is advised .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid exposure to moisture or light due to potential trityl group instability. Storage at 0–6°C in airtight containers is recommended. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be determined?

- Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases (90:10 v/v) at 1.0 mL/min flow rate. Alternatively, enantioselective NMR with chiral shift reagents (e.g., Eu(hfc)₃) can differentiate diastereomers. Compare retention times or splitting patterns with racemic standards .

Q. How to assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 24–72 hours; monitor degradation via TLC or HPLC.

- Hydrolytic Stability : Expose to aqueous buffers (pH 4–9) and analyze by LC-MS for hydrolysis products.

- Photostability : UV irradiation (254 nm) for 48 hours; assess trityl group decomposition via ¹H NMR .

Q. How to address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Repeat experiments under controlled conditions (e.g., anhydrous, inert atmosphere).

- Alternative Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm connectivity.

- Literature Comparison : Compare with data from structurally analogous compounds (e.g., 1-O-Benzyl-2,3-diacylglycerols) to identify inconsistencies .

Q. What strategies optimize regioselective benzylation in glycerol derivatives?

- Methodological Answer : Use bulky protecting groups (e.g., trityl) to block primary hydroxyls, forcing benzylation at secondary positions. Anhydrous conditions and low temperatures (0–5°C) minimize side reactions. Kinetic vs. thermodynamic control should be evaluated via reaction time and temperature gradients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.